molecular formula C15H16FNO3S B288372 N-(3,5-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide

N-(3,5-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B288372
M. Wt: 309.4 g/mol
InChI Key: IXJAANBKHYTNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide, also known as DFB, is a sulfonamide-based compound that has been extensively studied for its potential therapeutic applications in various fields of research. This compound has been shown to exhibit potent inhibitory effects on a range of biological targets, making it a valuable tool for investigating the mechanisms of various biological processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various biological targets. Carbonic anhydrase, for example, is an enzyme that plays a critical role in the regulation of acid-base balance in the body. Inhibition of this enzyme by N-(3,5-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to lead to a decrease in the production of acid in the body, making it a potential therapeutic agent for the treatment of conditions such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of carbonic anhydrase, matrix metalloproteinases, and histone deacetylases. These effects make N-(3,5-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide a valuable tool for investigating the mechanisms of various biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,5-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is its potent inhibitory effects on a range of biological targets. This makes it a valuable tool for investigating the mechanisms of various biological processes. However, one of the limitations of N-(3,5-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3,5-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide. One area of interest is the development of more water-soluble analogs of N-(3,5-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide, which would make it easier to work with in certain experimental settings. Another area of interest is the investigation of the potential therapeutic applications of N-(3,5-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide in various disease states, such as glaucoma and epilepsy. Finally, further research is needed to fully understand the mechanisms of action of N-(3,5-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide and its potential applications in various fields of research.

Synthesis Methods

The synthesis of N-(3,5-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide involves the reaction of 3,5-dimethylaniline with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(3,5-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide.

Scientific Research Applications

N-(3,5-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit potent inhibitory effects on a range of biological targets, including carbonic anhydrase, matrix metalloproteinases, and histone deacetylases. These inhibitory effects make N-(3,5-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide a valuable tool for investigating the mechanisms of various biological processes.

properties

Product Name

N-(3,5-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide

Molecular Formula

C15H16FNO3S

Molecular Weight

309.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C15H16FNO3S/c1-10-6-11(2)8-13(7-10)17-21(18,19)15-9-12(16)4-5-14(15)20-3/h4-9,17H,1-3H3

InChI Key

IXJAANBKHYTNFG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.